4-Thiazoleethanol, 2-(trifluoromethyl)-
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Overview
Description
2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethan-1-ol is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. The trifluoromethyl group attached to the thiazole ring enhances the compound’s chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethan-1-ol typically involves the trifluoromethylation of thiazole derivatives. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonyl chloride (CF3SO2Cl) under specific reaction conditions, including the presence of radical initiators and solvents like acetonitrile or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-[4-(trifluoromethyl)-1,3-thiazol-5-yl]ethanol: Similar structure but with a different position of the trifluoromethyl group.
2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanol: Contains a benzimidazole ring instead of a thiazole ring.
Uniqueness
2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethan-1-ol is unique due to its specific trifluoromethylation pattern, which imparts distinct chemical and biological properties. The position of the trifluoromethyl group on the thiazole ring influences the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H6F3NOS |
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Molecular Weight |
197.18 g/mol |
IUPAC Name |
2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethanol |
InChI |
InChI=1S/C6H6F3NOS/c7-6(8,9)5-10-4(1-2-11)3-12-5/h3,11H,1-2H2 |
InChI Key |
MAVONVUHBYPQPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)C(F)(F)F)CCO |
Origin of Product |
United States |
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